N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[1,2-a]pyrazine core structure, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have shown significant anti-cancer activities . Therefore, it is plausible that this compound may also target cancer cells.
Mode of Action
It has been found that similar compounds have anti-proliferative properties . This suggests that N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide might interact with its targets to inhibit cell proliferation, particularly in cancer cells.
Biochemical Pathways
Given its potential anti-cancer activity, it may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have shown significant anti-cancer activities , suggesting that this compound might also have similar effects.
Action Environment
Similar compounds are known to be stable under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step reactions. One common method includes the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is efficient and provides good yields at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds also have a similar core structure and are studied for their biological and medicinal properties.
Uniqueness
N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to its specific substituents and structural configuration, which can impart distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-tert-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)19-17(22)21-13-12-20-11-7-10-15(20)16(21)14-8-5-4-6-9-14/h4-11,16H,12-13H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLBXUJEVTWERS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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